molecular formula C13H16 B1636895 (1-Cyclopentylvinyl)benzene CAS No. 75366-33-5

(1-Cyclopentylvinyl)benzene

Cat. No.: B1636895
CAS No.: 75366-33-5
M. Wt: 172.27 g/mol
InChI Key: PNYWXTWTAWBJTR-UHFFFAOYSA-N
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Description

(1-Cyclopentylvinyl)benzene is an organic compound characterized by a benzene ring substituted with a vinyl group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentylvinyl)benzene typically involves the reaction of cyclopentylmagnesium bromide with vinylbenzene (styrene) under controlled conditions. The reaction proceeds via a Grignard reaction, where the cyclopentylmagnesium bromide acts as a nucleophile, attacking the vinyl group of styrene to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar Grignard reactions, but with optimized conditions for higher yields and purity. This may involve the use of catalysts, temperature control, and purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopentylvinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in (1-Cyclopentylethyl)benzene.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.

Major Products:

    Oxidation: Cyclopentylvinyl ketone or cyclopentylvinyl alcohol.

    Reduction: (1-Cyclopentylethyl)benzene.

    Substitution: Various substituted (1-Cyclopentylvinyl)benzenes depending on the substituent introduced.

Scientific Research Applications

(1-Cyclopentylvinyl)benzene has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.

    Materials Science: The compound is investigated for its potential in creating advanced materials with specific mechanical and chemical properties.

    Biological Studies: Research into its biological activity and potential pharmaceutical applications is ongoing, although specific uses in medicine are still under exploration.

Mechanism of Action

The mechanism by which (1-Cyclopentylvinyl)benzene exerts its effects depends on the specific reaction or application. In polymerization, the vinyl group participates in radical or anionic polymerization processes, leading to the formation of polymer chains. The cyclopentyl group can influence the physical properties of the resulting polymers, such as flexibility and thermal stability.

Comparison with Similar Compounds

    (1-Cyclohexylvinyl)benzene: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-Methylene-1,2,3,4-tetrahydronaphthalene: Contains a naphthalene ring system.

    5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene: Features a benzo-cycloalkane structure.

    4-Methylenethiochromane: Similar structure with a sulfur atom in the ring.

Uniqueness: (1-Cyclopentylvinyl)benzene is unique due to its specific combination of a cyclopentyl group and a vinyl group attached to a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in polymer and materials science.

Properties

IUPAC Name

1-cyclopentylethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYWXTWTAWBJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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